molecular formula C21H23BrN4O4S2 B2931859 Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 362501-28-8

Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2931859
CAS No.: 362501-28-8
M. Wt: 539.46
InChI Key: GXFUOVLAJCUZOQ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-bromophenyl group. A thioacetyl linker bridges the pyrimidinone ring to a piperazine moiety, which is further esterified with an ethyl carboxylate group at position 1 (Figure 1). The 4-bromophenyl substituent enhances lipophilicity and may influence receptor binding, while the thioether linkage contributes to metabolic stability.

For example, thienopyrimidinone cores are often synthesized via cyclocondensation of thiourea derivatives with β-keto esters . The thioacetyl-piperazine linkage may be introduced via nucleophilic substitution or SN2 reactions, as seen in sulfur-containing ethyl piperazine syntheses (e.g., using chlorosulfonylbenzoic acid or disulfide intermediates) . Ethyl carboxylation of piperazine is typically achieved via esterification with ethyl chloroformate .

Properties

IUPAC Name

ethyl 4-[2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O4S2/c1-2-30-21(29)25-10-8-24(9-11-25)17(27)13-32-20-23-16-7-12-31-18(16)19(28)26(20)15-5-3-14(22)4-6-15/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFUOVLAJCUZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H24BrN3O3SC_{21}H_{24}BrN_3O_3S and a molecular weight of approximately 486.32 g/mol. Its structure features several functional groups that are believed to contribute to its biological activity, including a piperazine ring, thieno[3,2-d]pyrimidine moiety, and a bromophenyl substituent.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing thieno[3,2-d]pyrimidine rings have been shown to inhibit cancer cell proliferation in various assays. In particular:

  • Case Study : A derivative with a similar scaffold was tested against multiple human cancer cell lines (e.g., Mia PaCa-2 and PANC-1). Results showed IC50 values ranging from 10 to 1314 nM for GSK-3β inhibition, indicating potential as an antitumor agent .

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties against various pathogens:

  • Staphylococcus aureus
  • Candida albicans
  • Escherichia coli

These studies utilized disk diffusion methods to evaluate antimicrobial efficacy .

The proposed mechanism of action for compounds in this class often involves the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation. For example:

  • GSK-3β Inhibition : Compounds targeting GSK-3β have been shown to disrupt signaling pathways involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • The presence of the thieno[3,2-d]pyrimidine core is essential for maintaining antitumor activity.
  • Substituents on the piperazine ring can modulate potency and selectivity against different cancer cell lines.

A detailed SAR analysis shows that smaller substituents enhance activity while larger groups may hinder it .

Data Tables

Compound IC50 (nM) Target Activity Type
Compound A10GSK-3βAntitumor
Compound B1314GSK-3βAntitumor
Compound C-Staphylococcus aureusAntimicrobial
Compound D-Candida albicansAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Piperazine Derivatives

Compound Name / ID Core Structure Key Substituents Synthesis Method Biological Activity/Notes Reference
Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate Thieno[3,2-d]pyrimidin-4-one 4-Bromophenyl, thioacetyl-piperazine, ethyl carboxylate Likely cyclocondensation + SN2 linkage Not reported in evidence; structural analogs suggest kinase/HDAC inhibition potential
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS 1202770-39-5) Piperazine 4-Amino-2-chlorophenyl, ethyl carboxylate Nucleophilic substitution + esterification No pharmacotoxicological data reported
2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids (e.g., derivatives 8a-d, 9a-d) Benzazole-sulfonylbenzenecarboxylic acid Piperazinyl sulfonyl, hydroxamic acid Sulfonylation + hydroxamate conversion Selective HDAC inhibitors
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl, methyl, ethyl carboxylate Solvent-free fusion + cyclization Anticancer activity (unconfirmed)
AD-1211 (1-(3-methyl-2-butenyl)-4-[(1R)-1-phenyl-2-(3-hydroxyphenyl)ethyl]piperazine) Piperazine Branched alkyl, phenyl-hydroxyphenethyl Multi-step alkylation Narcotic, analgesic antagonist

Key Comparison Points:

Structural Complexity and Heterocyclic Cores: The target compound’s thienopyrimidinone core distinguishes it from simpler piperazine derivatives (e.g., CAS 1202770-39-5) and benzazole-based hydroxamates . Thienopyrimidinones are privileged scaffolds in kinase inhibitors, whereas thiazolopyrimidines (as in ) are less common but explored for anticancer activity.

Sulfur-Containing Linkages :

  • The thioacetyl group in the target compound contrasts with sulfonamide (e.g., 6a-d in ) or disulfide linkages (e.g., K-604 derivatives ). Thioethers generally exhibit greater metabolic stability than sulfonamides but may reduce solubility.

Substituent Effects :

  • The 4-bromophenyl group enhances lipophilicity compared to chlorophenyl (CAS 1202770-39-5) or hydroxyphenyl (AD-1211) substituents. Bromine’s electron-withdrawing nature may influence electronic interactions in target binding .

Synthetic Accessibility :

  • The target compound likely requires more complex synthesis than CAS 1202770-39-5 (simple nucleophilic substitution) but is less labor-intensive than AD-1211 (stereoselective alkylation) . Piperazine functionalization via SN2 reactions (as in ) is underutilized but promising for scalability.

For example, hydroxamic acid derivatives (e.g., 8a-d) are established HDAC inhibitors , whereas AD-1211 exhibits opioid receptor modulation .

Table 2: Physicochemical Properties (Predicted)

Property Target Compound CAS 1202770-39-5 Thiazolopyrimidine
Molecular Weight ~562.4 g/mol 283.76 g/mol ~395.3 g/mol
LogP (Lipophilicity) ~4.2 (high) ~2.1 ~3.5
Hydrogen Bond Acceptors 8 5 6
Rotatable Bonds 8 4 5
Aqueous Solubility Low (bromophenyl + thioether) Moderate (chlorophenyl) Low (thiazole core)

Research Findings and Implications

  • Synthetic Challenges : The thioacetyl-piperazine linkage in the target compound may require optimized conditions to avoid side reactions (e.g., oxidation to sulfonamides). Methods from using disulfides and TMSCN could be adapted.
  • Biological Potential: The combination of a bromophenyl group and thienopyrimidinone core aligns with kinase inhibitor pharmacophores (e.g., imatinib analogs). Comparative studies with ’s thiazolopyrimidine could clarify heterocycle-specific effects.
  • Pharmacokinetics : High lipophilicity (LogP ~4.2) may limit bioavailability, necessitating formulation adjustments or prodrug strategies.

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